Tert-butyl 2-oxo-2H-pyran-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-oxo-2H-pyran-5-carboxylate is a chemical compound that belongs to the class of pyranones Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl 2-oxo-2H-pyran-5-carboxylate typically involves the reaction of a pyranone derivative with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine. The process involves the formation of an ester linkage between the pyranone and the tert-butyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-oxo-2H-pyran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-oxo-2H-pyran-5-carboxylate has several scientific research applications:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl 2-oxo-2H-pyran-5-carboxylate involves its interaction with various molecular targets. The compound can act as a diene in Diels-Alder reactions, forming cycloadducts with dienophiles. This reactivity is due to the electron-donating nature of the tert-butyl group, which enhances the compound’s nucleophilicity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-oxo-2H-pyran-5-carboxylate: Similar structure but with an ethyl group instead of a tert-butyl group.
Methyl 2-oxo-2H-pyran-5-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.
2-oxo-2H-pyran-5-carboxylic acid: Lacks the ester group, resulting in different reactivity and applications.
Uniqueness
Tert-butyl 2-oxo-2H-pyran-5-carboxylate is unique due to the presence of the bulky tert-butyl group, which influences its chemical reactivity and steric properties. This makes it a valuable compound in synthetic organic chemistry, particularly in reactions requiring specific steric and electronic environments .
Eigenschaften
CAS-Nummer |
397864-13-0 |
---|---|
Molekularformel |
C10H12O4 |
Molekulargewicht |
196.20 g/mol |
IUPAC-Name |
tert-butyl 6-oxopyran-3-carboxylate |
InChI |
InChI=1S/C10H12O4/c1-10(2,3)14-9(12)7-4-5-8(11)13-6-7/h4-6H,1-3H3 |
InChI-Schlüssel |
GLAGILVLCIKUSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=COC(=O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.